molecular formula C17H15F5O3S B3043551 2,3,4,5,6-Pentafluorophenyl 2,3,4,5,6-pentamethylbenzenesulfonate CAS No. 886361-16-6

2,3,4,5,6-Pentafluorophenyl 2,3,4,5,6-pentamethylbenzenesulfonate

Cat. No. B3043551
CAS RN: 886361-16-6
M. Wt: 394.4 g/mol
InChI Key: JGEDRIPJERBADH-UHFFFAOYSA-N
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Description

Pentafluorophenyl compounds are often used in the chemical industry due to their unique properties . They are utilized in reactions to synthesize several cross-coupled aromatic compounds .


Synthesis Analysis

The synthesis of pentafluorophenyl compounds often involves reactions with other aromatic compounds . For example, 2,3,4,5,6-Pentafluorobenzeneboronic acid is utilized in the palladium-catalyzed Suzuki reaction to synthesize several cross-coupled aromatic compounds .


Molecular Structure Analysis

The molecular structure of pentafluorophenyl compounds is characterized by a phenyl ring substituted with five fluorine atoms . This gives these compounds unique properties, such as high reactivity and stability .


Chemical Reactions Analysis

Pentafluorophenyl compounds can participate in various chemical reactions. For instance, they can be used in the Suzuki reaction to synthesize cross-coupled aromatic compounds .


Physical And Chemical Properties Analysis

Pentafluorophenyl compounds have unique physical and chemical properties. For example, 2,3,4,5,6-Pentafluorothiophenol has a boiling point of 143 °C, a melting point of -24 °C, and a density of 1.501 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis and Fluorinated Compounds

  • Synthesis of Fluorinated Phenols : An efficient approach to synthesizing tetrafluorophenol derivatives from pentafluorophenylthio acetic acid has been developed, showcasing the utility of fluorinated compounds in organic synthesis and materials science Tretyakov et al., 2021.
  • Organolanthanide Chemistry : Bis(pentafluorophenyl)ytterbium compounds have been synthesized and studied for their reactivity and potential applications in creating new materials and catalysts Deacon et al., 1977.
  • Polyfluoroarenes Reactions : Studies on pentafluorobiphenyl and its reactions with nitric acid and pentafluorophenylhydrazine offer insights into the chemistry of polyfluoroarenes and their potential applications in synthesizing novel fluorinated materials Birchall et al., 1973.

Polymer and Materials Science

  • Polymer Chemistry : The versatility of the pentafluorobenzyl group in polymer chemistry has been demonstrated, where its high reactivity towards para-fluoro substitution with thiols enables efficient post-polymerization modifications, creating polymers with potential applications in materials science Noy et al., 2019.

Environmental Chemistry

  • Reductive Dechlorination : The ability of vitamin B12 to reductively dechlorinate polychlorinated biphenyl congeners and hexachlorobenzene in an aqueous system highlights the potential for developing new methods for environmental remediation Assaf-Anid et al., 1992.

Analytical Chemistry

  • Carbonyl Compound Determination : O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride has been used as a versatile reagent for the determination of carbonyl-containing compounds, demonstrating the role of fluorinated reagents in enhancing analytical methodologies Cancilla & Que Hee, 1992.

Mechanism of Action

The mechanism of action of pentafluorophenyl compounds in chemical reactions often involves the formation of new bonds with other compounds .

Safety and Hazards

Pentafluorophenyl compounds can pose certain hazards. For instance, they can cause skin and eye irritation and may cause respiratory irritation . Therefore, it’s important to handle these compounds with care.

Future Directions

Pentafluorophenyl compounds have potential for various applications in the future. For example, they can be used in the synthesis of novel materials for optoelectronic applications .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2,3,4,5,6-pentamethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F5O3S/c1-6-7(2)9(4)17(10(5)8(6)3)26(23,24)25-16-14(21)12(19)11(18)13(20)15(16)22/h1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEDRIPJERBADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167543
Record name 2,3,4,5,6-Pentafluorophenyl 2,3,4,5,6-pentamethylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentafluorophenyl 2,3,4,5,6-pentamethylbenzenesulfonate

CAS RN

886361-16-6
Record name 2,3,4,5,6-Pentafluorophenyl 2,3,4,5,6-pentamethylbenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentafluorophenyl 2,3,4,5,6-pentamethylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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